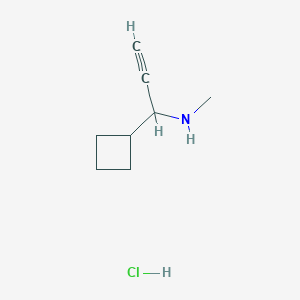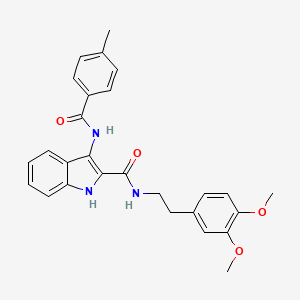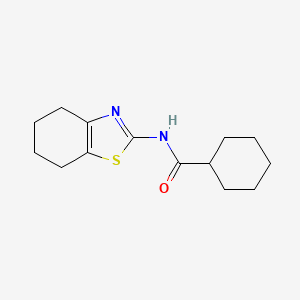![molecular formula C19H27N3O4 B2560575 N-[(2-Methoxyphenyl)methyl]-N'-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide CAS No. 2380191-85-3](/img/structure/B2560575.png)
N-[(2-Methoxyphenyl)methyl]-N'-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-Methoxyphenyl)methyl]-N'-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide, also known as MMCO, is a chemical compound that has been researched for its potential use in various scientific fields. MMCO is a small molecule that has shown promising results in various laboratory experiments, making it an interesting topic for further research.
Mécanisme D'action
The mechanism of action of N-[(2-Methoxyphenyl)methyl]-N'-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide involves its ability to bind to specific targets in cells and inhibit their activity. N-[(2-Methoxyphenyl)methyl]-N'-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide has been shown to bind to various proteins and enzymes, including histone deacetylases (HDACs), which play a role in gene expression and cell growth. By inhibiting the activity of HDACs, N-[(2-Methoxyphenyl)methyl]-N'-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide can lead to changes in gene expression and cell growth, which can have therapeutic effects in various diseases.
Biochemical and Physiological Effects:
N-[(2-Methoxyphenyl)methyl]-N'-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide has been shown to have various biochemical and physiological effects in laboratory experiments. In cancer cells, N-[(2-Methoxyphenyl)methyl]-N'-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide has been shown to induce apoptosis, inhibit cell growth, and decrease the expression of certain genes. In neuronal cells, N-[(2-Methoxyphenyl)methyl]-N'-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide has been shown to have neuroprotective effects, including the ability to protect against oxidative stress and reduce inflammation. N-[(2-Methoxyphenyl)methyl]-N'-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide has also been shown to have effects on the immune system, including the ability to modulate immune cell function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(2-Methoxyphenyl)methyl]-N'-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide in laboratory experiments is its small size, which allows it to penetrate cells and interact with specific targets. N-[(2-Methoxyphenyl)methyl]-N'-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, one limitation of using N-[(2-Methoxyphenyl)methyl]-N'-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide is its potential toxicity, as it has been shown to have cytotoxic effects at high concentrations. Additionally, N-[(2-Methoxyphenyl)methyl]-N'-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide's mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on N-[(2-Methoxyphenyl)methyl]-N'-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide. One area of interest is its potential use in cancer therapy, as it has shown promising results in inhibiting the growth of cancer cells. Further research is needed to determine its efficacy and safety in vivo. Another area of interest is its potential use in drug discovery, as it has shown activity against various targets. Future research could focus on optimizing N-[(2-Methoxyphenyl)methyl]-N'-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide's structure and activity for specific targets. Additionally, research on N-[(2-Methoxyphenyl)methyl]-N'-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide's mechanism of action could provide insights into its therapeutic potential and guide the development of new drugs.
Méthodes De Synthèse
The synthesis of N-[(2-Methoxyphenyl)methyl]-N'-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide involves several steps, including the reaction of 2-methoxybenzylamine with 1-bromo-4-(morpholin-4-yl)cyclobutane, followed by the reaction of the resulting intermediate with oxalyl chloride and subsequent hydrolysis. The final product is obtained through purification by column chromatography.
Applications De Recherche Scientifique
N-[(2-Methoxyphenyl)methyl]-N'-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide has been studied for its potential use in various scientific fields, including cancer research, neuroscience, and drug discovery. In cancer research, N-[(2-Methoxyphenyl)methyl]-N'-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In neuroscience, N-[(2-Methoxyphenyl)methyl]-N'-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide has been studied for its effects on the brain and nervous system, and it has been shown to have potential as a treatment for neurological disorders such as Alzheimer's disease. N-[(2-Methoxyphenyl)methyl]-N'-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide has also been studied for its potential use in drug discovery, as it has been shown to have activity against various targets.
Propriétés
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-N'-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4/c1-25-16-6-3-2-5-15(16)13-20-17(23)18(24)21-14-19(7-4-8-19)22-9-11-26-12-10-22/h2-3,5-6H,4,7-14H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNNQYGVLFHPSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC2(CCC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(2-methoxyphenyl)methyl]-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-cyclopropyl-N-[2-(prop-2-enoylamino)ethyl]carbamate](/img/structure/B2560492.png)
![N-[(E)-(dimethylamino)methylidene]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2560493.png)

![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2560496.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2560501.png)
![(3E)-3-{amino[4-(6-chloropyridin-2-yl)piperazin-1-yl]methylidene}prop-1-ene-1,1,3-tricarbonitrile](/img/structure/B2560503.png)

![4-methyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2560505.png)



![N~4~-(4-chlorophenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2560511.png)

![N-(4-methoxyphenethyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2560515.png)